2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid

CAS No.: 438216-59-2

Cat. No.: VC6868825

Molecular Formula: C17H15NO2S

Molecular Weight: 297.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 438216-59-2 |

|---|---|

| Molecular Formula | C17H15NO2S |

| Molecular Weight | 297.37 |

| IUPAC Name | 2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H15NO2S/c1-3-11-5-7-16(21-11)15-9-13(17(19)20)12-8-10(2)4-6-14(12)18-15/h4-9H,3H2,1-2H3,(H,19,20) |

| Standard InChI Key | VRWJVGDWLYHRCF-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

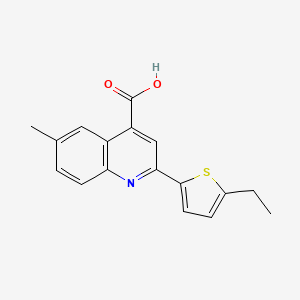

The compound features a quinoline core substituted at the 2-position with a 5-ethylthiophen-2-yl group and at the 6-position with a methyl group, while a carboxylic acid functionalizes the 4-position (Fig. 1) . The molecular formula C₁₇H₁₅NO₂S corresponds to a molar mass of 297.37 g/mol, with a density of 1.34 g/cm³ . The thiophene ring introduces sulfur-based electronic effects, while the carboxylic acid group enhances solubility and reactivity.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 438216-59-2 | |

| Molecular Formula | C₁₇H₁₅NO₂S | |

| Molar Mass | 297.37 g/mol | |

| Hazard Classification | Xi (Irritant) | |

| Melting Point | 238–240°C (analogous derivative) |

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous quinoline-4-carboxylic acids reveals characteristic absorptions for C=O (1724–1708 cm⁻¹) and O–H (3436–3242 cm⁻¹) stretching vibrations . Nuclear magnetic resonance (NMR) data for related compounds, such as 2-toluquinoline-4-carboxylic acid, show aromatic proton signals between δ 7.5–8.6 ppm and methyl groups at δ 2.5–2.6 ppm . Mass spectrometry typically exhibits molecular ion peaks matching the molar mass .

Synthesis and Manufacturing

Pfitzinger Reaction Pathway

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin with ketones under basic conditions . For example, reacting isatin with acetone in the presence of sodium hydroxide yields 2-toluquinoline-4-carboxylic acid (99% yield) . Adapting this method, the thiophene moiety could be introduced via a custom ketone precursor, though explicit protocols for the target compound remain unexplored in literature .

Patent-Based Industrial Synthesis

A Chinese patent (CN102924374B) outlines a scalable five-step synthesis for quinoline-4-carboxylic acid derivatives :

-

Ring-Opening and Condensation: Isatin reacts with acetone under reflux with NaOH to form 2-toluquinoline-4-carboxylic acid.

-

Addition Reaction: Treatment with benzaldehyde at 100°C yields a vinyl intermediate.

-

Dehydration: Acetic anhydride eliminates water to form 2-vinyl-4-quinoline carboxylic acid.

-

Oxidation: Potassium permanganate oxidizes the vinyl group to a dicarboxylic acid.

-

Decarboxylation: Heating in m-xylene removes CO₂ to yield cinchonic acid .

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Isatin, NaOH, acetone, reflux | 99% |

| 2 | Benzaldehyde, 100°C | 85% |

| 4 | KMnO₄, NaOH, 40°C | 75% |

Modifying Step 1 by substituting acetone with a thiophene-containing ketone could theoretically yield the target compound, though experimental validation is needed .

Derivatives and Structural Analogues

Brominated Derivatives

The bromo-substituted analogue 6-bromo-2-(5-ethylthiophen-2-yl)-3-methylquinoline-4-carboxylic acid (PubChem CID: 995260) demonstrates how halogenation expands functionalization potential . With a molecular weight of 376.3 g/mol, this derivative highlights the adaptability of the quinoline scaffold for drug discovery .

Antioxidant Activity

Quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction exhibit notable antioxidant properties, as evidenced by DPPH radical scavenging assays . While direct data for the target compound is lacking, structural similarities suggest potential bioactivity warranting further study .

Applications and Research Frontiers

Material Science

The conjugated π-system and sulfur atom could facilitate applications in organic electronics, such as light-emitting diodes (LEDs) or sensors, though this remains speculative without experimental data.

Future Perspectives

-

Synthetic Optimization: Developing one-pot methodologies or catalytic asymmetric routes could enhance efficiency .

-

Biological Screening: Prioritize assays for antimicrobial, anticancer, and antioxidant activity.

-

Structure-Activity Relationships: Systematically modify substituents to delineate pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume